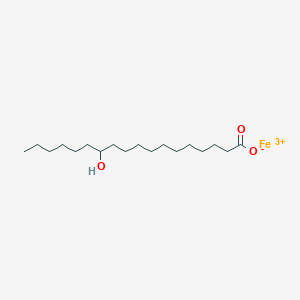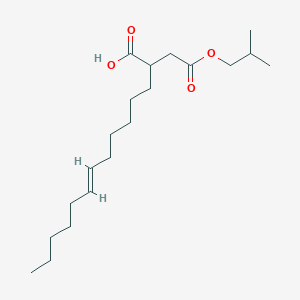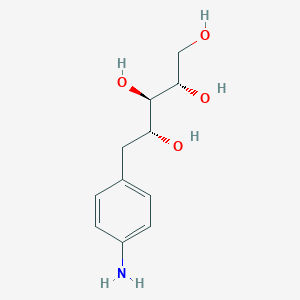
5-Apthp
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Apthp, also known as 5-(2-aminopropyl)tetrahydroisoquinoline, is a novel compound that has been gaining attention in the scientific community for its potential therapeutic applications.
科学研究应用
5-ApthpApthp has shown promise in various scientific research applications, including neuroprotection, anti-inflammatory properties, and anti-cancer activity. In neuroprotection, 5-ApthpApthp has been shown to protect neurons from damage caused by oxidative stress and inflammation, and to improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. In anti-inflammatory properties, 5-ApthpApthp has been shown to reduce inflammation in animal models of inflammatory diseases such as arthritis and colitis. In anti-cancer activity, 5-ApthpApthp has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells.
作用机制
The mechanism of action of 5-ApthpApthp is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. In neuroprotection, 5-ApthpApthp has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxifying enzymes. In anti-inflammatory properties, 5-ApthpApthp has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and to activate the PPARγ pathway, which regulates the expression of genes involved in inflammation and metabolism. In anti-cancer activity, 5-ApthpApthp has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival, and to induce the expression of tumor suppressor genes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-ApthpApthp are diverse and depend on the specific application. In neuroprotection, 5-ApthpApthp has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, and to decrease the levels of reactive oxygen species and lipid peroxidation products. In anti-inflammatory properties, 5-ApthpApthp has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6, and to increase the levels of anti-inflammatory cytokines such as IL-10. In anti-cancer activity, 5-ApthpApthp has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to decrease the expression of genes involved in cell proliferation and survival.
实验室实验的优点和局限性
The advantages of using 5-ApthpApthp in lab experiments include its low toxicity, high solubility, and diverse biological effects. 5-ApthpApthp has been shown to be well-tolerated in animal models, and to have a wide therapeutic window. However, the limitations of using 5-ApthpApthp in lab experiments include its limited availability and high cost. The synthesis of 5-ApthpApthp is complex and requires specialized equipment and expertise, which can make it difficult to obtain in large quantities.
未来方向
There are several future directions for research on 5-ApthpApthp, including the investigation of its potential therapeutic applications in human diseases, the optimization of its pharmacokinetic properties, and the elucidation of its mechanism of action. In human diseases, 5-ApthpApthp has shown promise in animal models of various conditions, but further studies are needed to determine its safety and efficacy in humans. In pharmacokinetic properties, the absorption, distribution, metabolism, and excretion of 5-ApthpApthp need to be better understood in order to optimize its therapeutic potential. In mechanism of action, the specific signaling pathways and molecular targets of 5-ApthpApthp need to be identified in order to develop more targeted and effective therapies.
Conclusion
In conclusion, 5-ApthpApthp is a novel compound with diverse biological effects and potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further studies are needed to determine the safety and efficacy of 5-ApthpApthp in humans, and to optimize its pharmacokinetic properties and mechanism of action.
合成方法
The synthesis of 5-ApthpApthp involves the reaction of tetrahydroisoquinoline with 2-aminopropane in the presence of a reducing agent. The resulting product is a white crystalline powder that is soluble in water and organic solvents. The purity of the compound can be determined through various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
属性
CAS 编号 |
144069-91-0 |
|---|---|
产品名称 |
5-Apthp |
分子式 |
C11H17NO4 |
分子量 |
227.26 g/mol |
IUPAC 名称 |
(2S,3R,4R)-5-(4-aminophenyl)pentane-1,2,3,4-tetrol |
InChI |
InChI=1S/C11H17NO4/c12-8-3-1-7(2-4-8)5-9(14)11(16)10(15)6-13/h1-4,9-11,13-16H,5-6,12H2/t9-,10+,11-/m1/s1 |
InChI 键 |
MRNNKNGLQUJDHI-OUAUKWLOSA-N |
手性 SMILES |
C1=CC(=CC=C1C[C@H]([C@H]([C@H](CO)O)O)O)N |
SMILES |
C1=CC(=CC=C1CC(C(C(CO)O)O)O)N |
规范 SMILES |
C1=CC(=CC=C1CC(C(C(CO)O)O)O)N |
同义词 |
5-(p-aminophenyl)-1,2,3,4-tetrahydroxypentane 5-APTHP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



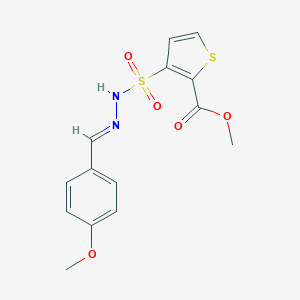


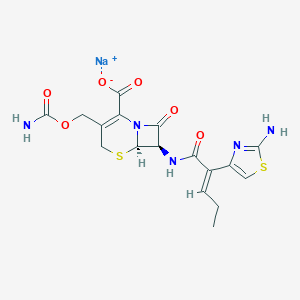
![6-[[11-Carboxy-9-[4,5-dihydroxy-3-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]oxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B233545.png)
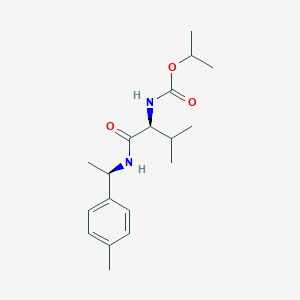
![(1S,2R,6R,7R,8S,9R,12S,13S)-12-Ethoxy-9,13-dimethyl-3-methylidene-6-propan-2-yl-15-oxatricyclo[6.6.1.02,7]pentadecane-9,13-diol](/img/structure/B233558.png)
![2-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide](/img/structure/B233567.png)

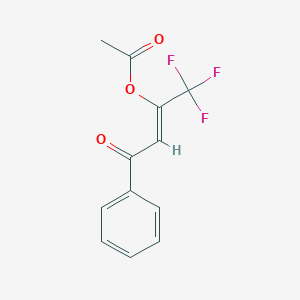
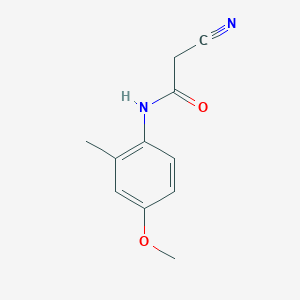
![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3,5-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B233639.png)
